
Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate is a complex organic compound characterized by its unique stereochemistry and functional groups This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate typically involves multiple steps, starting with the preparation of the heptadec-3-enylammonium precursor. This precursor is then subjected to formylation and hydroxylation reactions under controlled conditions to introduce the formyl and hydroxy groups, respectively. The final step involves the formation of the sulphate salt, which is achieved by reacting the intermediate compound with sulfuric acid under specific temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, is essential to obtain the desired product with high yield and purity. Additionally, the scalability of the synthesis process is crucial for industrial applications, requiring optimization of reaction parameters to minimize costs and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ammonium group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of a primary alcohol from the formyl group.
Substitution: Formation of various substituted ammonium compounds.
Applications De Recherche Scientifique
Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chiral building block for the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s formyl and hydroxy groups can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. Additionally, the ammonium group can participate in ionic interactions, further influencing the compound’s biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis((R-(R,S-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) chloride**
- Bis((R-(R,S-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) nitrate**
- Bis((R-(R,S-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) phosphate**
Uniqueness
Bis((R-(R*,S*-(E)))-(1-formyl-2-hydroxyheptadec-3-enylammonium)) sulphate is unique due to its specific sulphate counterion, which can influence its solubility, stability, and reactivity compared to other similar compounds with different counterions. This uniqueness makes it particularly valuable for certain applications where these properties are critical.
Propriétés
Numéro CAS |
56607-20-6 |
|---|---|
Formule moléculaire |
C36H72N2O8S |
Poids moléculaire |
693.0 g/mol |
Nom IUPAC |
(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enal;sulfuric acid |
InChI |
InChI=1S/2C18H35NO2.H2O4S/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20;1-5(2,3)4/h2*14-18,21H,2-13,19H2,1H3;(H2,1,2,3,4)/b2*15-14+;/t2*17-,18-;/m11./s1 |
Clé InChI |
PBWDZAMIKQGYEO-CVHBKGLZSA-N |
SMILES |
CCCCCCCCCCCCCC=CC(C(C=O)N)O.CCCCCCCCCCCCCC=CC(C(C=O)N)O.OS(=O)(=O)O |
SMILES isomérique |
CCCCCCCCCCCCC/C=C/[C@@H](O)[C@H](N)C=O.CCCCCCCCCCCCC/C=C/[C@@H](O)[C@H](N)C=O.OS(=O)(=O)O |
SMILES canonique |
CCCCCCCCCCCCCC=CC(C(C=O)N)O.CCCCCCCCCCCCCC=CC(C(C=O)N)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


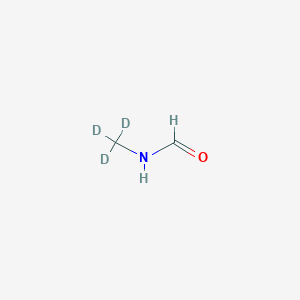
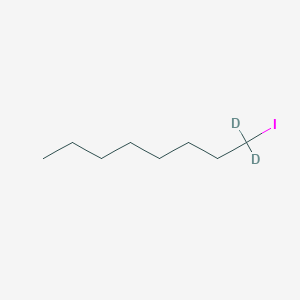
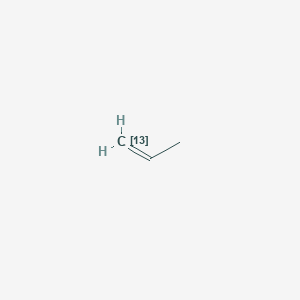

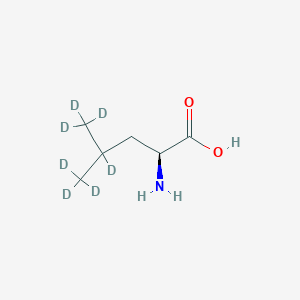
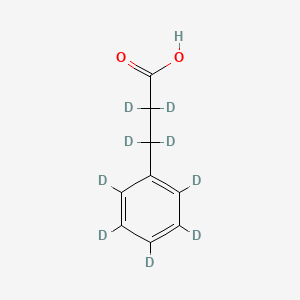
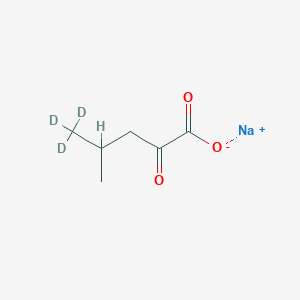
![1-Chloro-2,3,5,6-tetradeuterio-4-[2,2,2-trichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B3044234.png)

![1-Chloro-2,3,5,6-tetradeuterio-4-[2,2-dichloro-1-(4-chloro-2,3,5,6-tetradeuteriophenyl)ethyl]benzene](/img/structure/B3044236.png)
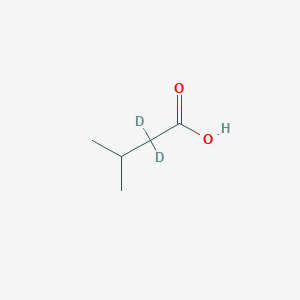
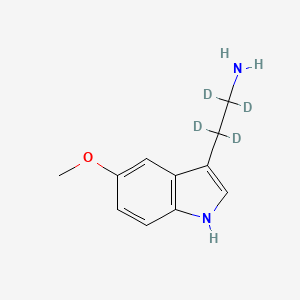

![(2S)-2-[[(3S,6S,9S,12S,15R)-3-Benzyl-12-[(2R)-butan-2-yl]-9-[2-(4-hydroxyphenyl)ethyl]-6,7-dimethyl-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclononadec-15-yl]carbamoylamino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B3044244.png)
